molecular formula C7H14O2 B6602705 5-(oxiran-2-yl)pentan-1-ol CAS No. 93545-86-9

5-(oxiran-2-yl)pentan-1-ol

Cat. No.: B6602705
CAS No.: 93545-86-9
M. Wt: 130.18 g/mol
InChI Key: RUEZLESROUHFJJ-UHFFFAOYSA-N
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Description

5-(Oxiran-2-yl)pentan-1-ol is an organic compound featuring an oxirane ring (epoxide) attached to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(oxiran-2-yl)pentan-1-ol typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of 5-penten-1-ol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve distillation or chromatography techniques to achieve the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming 5-(oxiran-2-yl)pentanal.

    Reduction: Reduction of the epoxide ring can yield diols, such as 5-(2,3-dihydroxypropyl)pentan-1-ol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions.

Major Products:

    Oxidation: 5-(Oxiran-2-yl)pentanal

    Reduction: 5-(2,3-Dihydroxypropyl)pentan-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Oxiran-2-yl)pentan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(oxiran-2-yl)pentan-1-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby influencing biological pathways and processes. The oxirane ring’s strain makes it highly reactive, facilitating these interactions.

Comparison with Similar Compounds

    1,2-Epoxyhexane: Similar structure but lacks the hydroxyl group.

    5-(Oxiran-2-yl)pentanal: An oxidized form of 5-(oxiran-2-yl)pentan-1-ol.

    5-(2,3-Dihydroxypropyl)pentan-1-ol: A reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both an epoxide ring and a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.

Properties

IUPAC Name

5-(oxiran-2-yl)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-3-1-2-4-7-6-9-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEZLESROUHFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3 (1.4 g, 12 mmol) and m-chloroperbenzoic acid (2.92 g, 14.4 mmol) in methylene chloride (40 mL) was stirred at room temperature overnight. It was then diluted with ether, washed with saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride, and dried over magnesium sulfate. Removal of the solvent afforded 1.64 g of the crude 6,7-epoxy-1-heptanol (5).
Name
Quantity
1.4 g
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reactant
Reaction Step One
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2.92 g
Type
reactant
Reaction Step One
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40 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 4 (123 mg, 0.58 mmol) and dihydropyran (0.22 mL, 2.33 mmol) in methylene chloride (2 mL) containing pyridinium tosylate (25 mg, 0.1 mmol) was stirred at room temperature for 20 hours. It was diluted with ether and washed with saturated aqueous sodium chloride. The separated aqueous layer was extracted once with ether and the combined ether layer was dried over magnesium sulfate. The crude product was purified on a silica gel column to give 170 mg of 7-bromo-1,6-bistetrahydropyranyl heptanyl ether (6). PMR (CDCl3): δ4.86-4.48 (m, 2H), 4.00-3.41 (m, 9H), 1.93-1.18 (m, 20H).
Name
4
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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